5-octoxy-4,5-dioxopentanoic acid
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Overview
Description
5-octoxy-4,5-dioxopentanoic acid, also known as octyl-α-ketoglutarate, is a compound with the molecular formula C13H22O5. It is a derivative of α-ketoglutarate, where an octyl group is attached to the oxygen atom of the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-octoxy-4,5-dioxopentanoic acid typically involves the esterification of α-ketoglutaric acid with octanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
5-octoxy-4,5-dioxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and can be carried out under hydrogenation conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
5-octoxy-4,5-dioxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is a substrate for prolyl hydroxylases and is used to study the tricarboxylic acid cycle in cells.
Medicine: It has potential therapeutic applications due to its role in modulating prolyl hydroxylase activity, which is involved in the regulation of hypoxia-inducible factors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-octoxy-4,5-dioxopentanoic acid involves its role as a substrate for prolyl hydroxylases. These enzymes hydroxylate proline residues in target proteins, which can affect the stability and activity of these proteins. The compound can also modulate the activity of hypoxia-inducible factors, which are involved in the cellular response to low oxygen levels.
Comparison with Similar Compounds
Similar Compounds
4,5-dioxopentanoic acid: A dioxo monocarboxylic acid with a valeric acid core and oxo groups at the 4- and 5-positions.
Octyl-α-ketoglutarate: Another name for 5-octoxy-4,5-dioxopentanoic acid.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts different physical and chemical properties compared to its parent compound, α-ketoglutarate. This modification can affect its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-octoxy-4,5-dioxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIHKFBQFJVKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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